5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Vue d'ensemble

Description

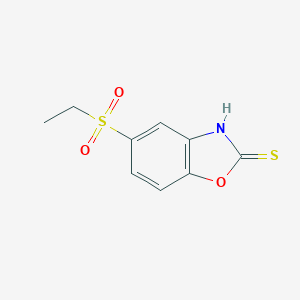

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains a benzoxazole ring fused with a thiol group and an ethylsulfonyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the benzoxazole ring using ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Thiol Group Introduction: The thiol group can be introduced by treating the intermediate with a thiolating agent such as thiourea or hydrogen sulfide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzoxazole derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have indicated that benzoxazole derivatives, including 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, exhibit significant antitumor activity against various cancer cell lines. For instance, research has shown that certain benzoxazole derivatives can induce apoptosis in glioma cells, suggesting their potential as anticancer agents. Specifically, compounds related to this class have demonstrated selective cytotoxicity against glioma cells with IC50 values indicating potency comparable to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Benzoxazole derivatives have shown effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values obtained from various studies suggest that these compounds can serve as potential antimicrobial agents .

Synthetic Methods

The synthesis of this compound typically involves the reaction of 2-aminophenol with ethylsulfonyl chloride under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to validate the chemical structure and assess the quality of the synthesized product .

Anticancer Efficacy

A notable study evaluated a series of benzoxazole derivatives, including this compound, for their anticancer effects on human colorectal carcinoma cell lines (HCT116). The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis at specific concentrations, demonstrating their potential as therapeutic agents in cancer treatment .

Antimicrobial Screening

In another study focusing on antimicrobial activity, various benzoxazole derivatives were screened against microbial strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings revealed that certain derivatives exhibited significant antimicrobial activity with MIC values lower than those of standard antibiotics like ofloxacin and fluconazole, suggesting their potential utility in treating infections caused by resistant strains .

Tables

| Property | Value/Description |

|---|---|

| Chemical Structure | Benzoxazole core with ethylsulfonyl and thiol groups |

| Antitumor Activity | Induces apoptosis; IC50 values comparable to standard drugs |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi |

| Synthesis Methods | Microwave-assisted synthesis; solvent-free conditions |

Mécanisme D'action

The mechanism of action of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Ethylsulfonyl)-2-methoxyaniline: Shares the ethylsulfonyl group but has a different core structure.

2-Substituted-5-(ethylsulfonyl)benzoxazoles: Similar core structure with different substituents.

Amisulpride: Contains an ethylsulfonyl group and is used as an antipsychotic agent.

Uniqueness

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the combination of its benzoxazole ring, thiol group, and ethylsulfonyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol (CAS No. 155559-80-1) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoxazole core with an ethylsulfonyl group and a thiol functional group. Its unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit broad-spectrum antimicrobial activity.

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes the MIC values for selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 15.63 |

| Candida albicans | 31.25 |

These results indicate that while the compound is less potent than standard antibiotics like fluconazole against C. albicans, it demonstrates comparable or superior activity against certain bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the compound's effects on HeLa (cervical cancer), HepG2 (liver cancer), and SKBr3 (breast cancer) cell lines.

- The results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µg/mL, suggesting that the compound effectively inhibits cell proliferation in these cancer types .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is significantly influenced by their chemical structure. Modifications at various positions on the benzoxazole ring can enhance or diminish their activity.

Key Findings

Propriétés

IUPAC Name |

5-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-8-7(5-6)10-9(14)13-8/h3-5H,2H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFZFOTGFAZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368288 | |

| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-80-1 | |

| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.